molecular formula C11H11FO3 B13407371 Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate CAS No. 80171-30-8

Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate

Cat. No.: B13407371
CAS No.: 80171-30-8
M. Wt: 210.20 g/mol
InChI Key: KOIMXSMNZCYNPB-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorine atom, a methyl group, and a phenyl ring attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate typically involves the esterification of 2-fluoro-3-(3-methylphenyl)-3-oxopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-fluoro-3-(3-methylphenyl)-3-oxopropanoic acid.

    Reduction: 2-fluoro-3-(3-methylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-3-phenyl-3-oxopropanoate
  • Methyl 2-chloro-3-(3-methylphenyl)-3-oxopropanoate
  • Methyl 2-fluoro-3-(4-methylphenyl)-3-oxopropanoate

Uniqueness

Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate is unique due to the specific positioning of the fluorine atom and the methyl group on the phenyl ring. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

80171-30-8

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11FO3/c1-7-4-3-5-8(6-7)10(13)9(12)11(14)15-2/h3-6,9H,1-2H3

InChI Key

KOIMXSMNZCYNPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C(C(=O)OC)F

Origin of Product

United States

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